2-Butyl-4-chloroquinoline
Overview
Description
“2-Butyl-4-chloroquinoline” is a chemical compound with the molecular formula C13H14ClN and a molecular weight of 219.71 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H14ClN/c1-2-3-6-10-9-12(14)11-7-4-5-8-13(11)15-10/h4-5,7-9H,2-3,6H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, quinoline derivatives are known to participate in a variety of reactions. For instance, they can undergo palladium-catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Physical and Chemical Properties Analysis
It should be stored in a refrigerator . The compound’s InChI key is XSCKPTWTCYQMPD-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Alkylation and Arylation of 4-Chloroquinoline: An efficient synthetic route towards 2,4-disubstituted quinolines has been developed. Alkylation and arylation using organolithium reagents result in high regioselectivity. Highly active palladium-phosphinous acid catalysts have been employed in cross-coupling reactions, showcasing the chemical versatility of chloroquinolines (Wolf & Lerebours, 2003).
Biological Evaluation
Antimalarial Drug Development
A 4-aminoquinoline drug candidate, rationally designed based on chemical and biological considerations, demonstrated excellent activity against Plasmodium falciparum, showcasing the potential of chloroquinoline derivatives in antimalarial drug development (O’Neill et al., 2009).
Antituberculosis Activity
4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with antituberculosis activity have been synthesized, highlighting the potential of chloroquinoline derivatives in combating tuberculosis (Omel’kov, Fedorov, & Stepanov, 2019).
Cytotoxic Effects on Human Breast Tumor Cell Lines
4-aminoquinoline derivatives were synthesized and examined for their cytotoxic effects on human breast tumor cell lines, suggesting the potential application of chloroquinolines in cancer therapy (Zhang, Solomon, Hu, Ulibarri, & Lee, 2007).
Synthesis of Novel Compounds
Synthesis of Azo Disperse Dyes
6-Butyl-4-hydroxyquinolin-2-(1H)-one was synthesized and used as an enol type coupling component for the synthesis of azo disperse dyes, illustrating the use of chloroquinoline derivatives in dye synthesis (Rufchahi & Mohammadinia, 2014).
Development of Photoluminescent Materials
Heteroleptic cationic Ir(III) complexes with tunable emissions and mechanoluminescence were synthesized, where chloroquinoline derivatives play a key role, indicating their potential in the creation of smart luminescent materials (Song, Liu, Li, Shi, Hu, Cai, & Zhu, 2016).
Synthesis of Quinolin-4(1H)-ones for Data Security Protection
The synthesis of quinolin-4(1H)-ones, where chloroquinoline derivatives are utilized, demonstrates their potential application in data security protection, highlighting the versatility of these compounds in various technological applications (Laschat, Seubert, Freund, Rudolf, Lin, Altevogt, Bilitewski, & Baro, 2020).
Safety and Hazards
“2-Butyl-4-chloroquinoline” is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to hazards related to harmful ingestion, skin irritation, serious eye irritation, and respiratory irritation, respectively . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
While specific future directions for “2-Butyl-4-chloroquinoline” are not outlined in the literature, there is ongoing research into the development of quinoline derivatives for various applications. For instance, a series of chloroquine analogs were designed to search for a less toxic chloroquine derivative as a potential SARS‐CoV‐2 Mpro inhibitor . This suggests that “this compound” and similar compounds may have potential applications in the development of new therapeutics.
Properties
IUPAC Name |
2-butyl-4-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-2-3-6-10-9-12(14)11-7-4-5-8-13(11)15-10/h4-5,7-9H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCKPTWTCYQMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.